![molecular formula C18H24N2O3 B2941408 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide CAS No. 1311687-42-9](/img/structure/B2941408.png)
4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide
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Overview
Description
4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide is a synthetic compound that has been used in scientific research for various purposes. This compound has gained significant attention due to its potential therapeutic properties and unique structure.
Mechanism of Action
The mechanism of action of 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide may inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide may have various biochemical and physiological effects. For example, this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide may modulate the expression of certain genes involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide in lab experiments is its anti-cancer activity. This compound has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide is its potential toxicity. Studies have shown that this compound may be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide. One potential direction is to investigate the mechanism of action of this compound in more detail. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in order to minimize toxicity and maximize therapeutic efficacy. Finally, future research should focus on developing novel analogs of 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide with improved anti-cancer activity and reduced toxicity.
Synthesis Methods
The synthesis of 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide involves the reaction of 4-chlorophenol with 3-acetylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N-(1-cyano-3-methylbutyl)butanamide in the presence of a base such as triethylamine to yield the final product.
Scientific Research Applications
4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. Studies have shown that 4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide exhibits anti-proliferative activity against various cancer cell lines, including breast, prostate, and lung cancer cells.
properties
IUPAC Name |
4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13(2)10-16(12-19)20-18(22)8-5-9-23-17-7-4-6-15(11-17)14(3)21/h4,6-7,11,13,16H,5,8-10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAENTPYJJJUYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-acetylphenoxy)-N-(1-cyano-3-methylbutyl)butanamide |
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